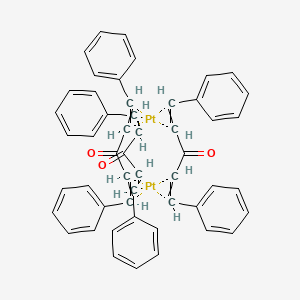
1,5-diphenylpenta-1,4-dien-3-one;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diphenylpenta-1,4-dien-3-one can be synthesized through the aldol condensation of benzaldehyde with acetone, followed by dehydration. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide .
For the preparation of platinum complexes, 1,5-diphenylpenta-1,4-dien-3-one can be reacted with platinum precursors such as platinum(II) chloride in the presence of ligands like phosphines or arsines. The reaction conditions often involve refluxing in an appropriate solvent like ethanol or dichloromethane .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to saturated ketones or alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols or saturated ketones .
Scientific Research Applications
1,5-Diphenylpenta-1,4-dien-3-one and its platinum complexes have several scientific research applications:
Mechanism of Action
The mechanism of action for 1,5-diphenylpenta-1,4-dien-3-one and its platinum complexes involves coordination to metal centers, which can facilitate various catalytic processes. The molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects such as inhibition of cancer cell growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dibenzylideneacetone: A structurally similar compound with applications in organic synthesis and catalysis.
Bis(2-phenylvinyl) ketone: Another chalcone derivative with similar chemical properties.
Uniqueness
1,5-Diphenylpenta-1,4-dien-3-one is unique due to its ability to form stable complexes with platinum, which enhances its catalytic and biological activities. Its structural properties also allow for diverse chemical modifications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C51H42O3Pt2 |
|---|---|
Molecular Weight |
1093.0 g/mol |
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.2Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;; |
InChI Key |
TZSNBHPFGNSWPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















